![molecular formula C5H11NO2 B3021742 (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol CAS No. 1309081-53-5](/img/structure/B3021742.png)
(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and types of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for these reactions and the products they form .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
1. Monoamine Transporter Interaction
(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol derivatives show potential in interacting with monoamine transporters in the brain. Research on analogues of this compound reveals their capacity to inhibit uptake in dopamine, serotonin, and norepinephrine transporters, indicating a possible role in neurological studies and therapies (Zhang, Zhen, Reith, & Dutta, 2006).
2. Antidepressant Potential
Certain derivatives of (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol have shown promising results as potential antidepressants. Studies have identified compounds with triple monoamine reuptake inhibition, indicating their use in treating depression (Santra, Gogoi, Gopishetty, Antonio, Zhen, Reith, & Dutta, 2012).
3. Nucleic Acid Studies
This compound has been used in the synthesis of novel nucleosides, which can help in understanding the structural dynamics of DNA and RNA. For example, derivatives have been used to study the thermodynamic stability of DNA and RNA duplexes (Pasternak, Kierzek, Gdaniec, & Gdaniec, 2008).
4. Antimicrobial Activity
Some derivatives of (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol have been explored for their antimicrobial properties. Studies include the synthesis of compounds and their subsequent screening for antibacterial and antifungal functionalities (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
5. HIV-1 Protease Inhibitor Development
Research has involved the use of (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol derivatives in the development of HIV-1 protease inhibitors. These compounds have shown potential as high-affinity ligands for potent inhibitors of HIV-1 protease (Ghosh & Robinson, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S,4R)-4-aminooxan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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